2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide
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Overview
Description
2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide is an organic compound characterized by the presence of a hydrazino group, a methyl-substituted phenyl ring, and an oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide typically involves the reaction of 3-methylphenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalysts: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield hydrazones or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the hydrazino moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include substituted hydrazones, azides, and various functionalized derivatives that can be further utilized in synthetic applications.
Scientific Research Applications
Chemistry
In organic synthesis, 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It is studied for its activity against certain types of cancer cells and its ability to inhibit specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide
- 4-(2-(3-Hydroxy-4-methoxybenzylidene)hydrazino)-N-(3-methylphenyl)-4-oxobutanamide
Uniqueness
Compared to similar compounds, 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the oxoacetamide moiety
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Properties
IUPAC Name |
2-hydrazinyl-N-(3-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-3-2-4-7(5-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKYTZKCZIICBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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